molecular formula C14H24ClNO2 B12687753 6-(2-(Dimethylamino)ethoxy)-5-isopropyl-o-cresol hydrochloride CAS No. 93940-18-2

6-(2-(Dimethylamino)ethoxy)-5-isopropyl-o-cresol hydrochloride

Cat. No.: B12687753
CAS No.: 93940-18-2
M. Wt: 273.80 g/mol
InChI Key: IRFSYHHMXAEECV-UHFFFAOYSA-N
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Description

6-(2-(Dimethylamino)ethoxy)-5-isopropyl-o-cresol hydrochloride is an organic compound with a complex structure that includes a dimethylamino group, an ethoxy group, an isopropyl group, and a cresol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-(Dimethylamino)ethoxy)-5-isopropyl-o-cresol hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Etherification: The attachment of the ethoxy group to the cresol structure.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(2-(Dimethylamino)ethoxy)-5-isopropyl-o-cresol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(2-(Dimethylamino)ethoxy)-5-isopropyl-o-cresol hydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in biochemical assays and as a probe for studying biological processes.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(2-(Dimethylamino)ethoxy)-5-isopropyl-o-cresol hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with biological receptors or enzymes, modulating their activity. The ethoxy and isopropyl groups may influence the compound’s solubility and membrane permeability, affecting its distribution and efficacy.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(Dimethylamino)ethoxy)ethanol: This compound shares the dimethylamino and ethoxy groups but lacks the isopropyl and cresol moieties.

    N,N-Dimethyldiglycolamine: Similar in structure but with different functional groups and applications.

Properties

CAS No.

93940-18-2

Molecular Formula

C14H24ClNO2

Molecular Weight

273.80 g/mol

IUPAC Name

2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylphenol;hydrochloride

InChI

InChI=1S/C14H23NO2.ClH/c1-10(2)12-7-6-11(3)13(16)14(12)17-9-8-15(4)5;/h6-7,10,16H,8-9H2,1-5H3;1H

InChI Key

IRFSYHHMXAEECV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(C)C)OCCN(C)C)O.Cl

Origin of Product

United States

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